molecular formula C13H21Cl2N3O B15130709 (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride

(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride

Cat. No.: B15130709
M. Wt: 306.23 g/mol
InChI Key: CLRIKSQXHYZKFH-YDALLXLXSA-N
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Description

(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride is a chiral small-molecule compound featuring a stereogenic center at the second carbon of the butanamide backbone. The molecule contains a 6-chloropyridin-3-ylmethyl group attached to the amide nitrogen, along with an ethyl substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its stereochemistry (S-configuration) is critical for binding specificity to biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C13H21Cl2N3O

Molecular Weight

306.23 g/mol

IUPAC Name

(2S)-2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-3-methylbutanamide;hydrochloride

InChI

InChI=1S/C13H20ClN3O.ClH/c1-4-17(13(18)12(15)9(2)3)8-10-5-6-11(14)16-7-10;/h5-7,9,12H,4,8,15H2,1-3H3;1H/t12-;/m0./s1

InChI Key

CLRIKSQXHYZKFH-YDALLXLXSA-N

Isomeric SMILES

CCN(CC1=CN=C(C=C1)Cl)C(=O)[C@H](C(C)C)N.Cl

Canonical SMILES

CCN(CC1=CN=C(C=C1)Cl)C(=O)C(C(C)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride typically involves multiple steps. One common approach starts with the chlorination of pyridine to introduce the chlorine atom at the desired position. This is followed by the formation of the amide bond through a reaction with an appropriate amine and carboxylic acid derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-purity reagents and solvents, along with precise temperature and pressure control, ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and interactions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile employed .

Scientific Research Applications

(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride, a comparative analysis with structurally analogous compounds is provided below.

Structural Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
This compound C₁₄H₂₁Cl₂N₃O 334.70 6-Chloropyridin-3-ylmethyl, ethyl group, (S)-configuration
(S)-2-Amino-N-(6-chloropyridazin-3-ylmethyl)-N-isopropyl-3-methylbutanamide C₁₃H₂₁ClN₄O 284.78 6-Chloropyridazin-3-ylmethyl, isopropyl group
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₇ClNO₂ 202.68 Methyl ester, dimethyl substituents, methylamino group

Key Differences and Implications

Heterocyclic Ring System

  • The 6-chloropyridin-3-yl group in the target compound contrasts with the 6-chloropyridazin-3-yl group in the analogue from . Pyridazine (two adjacent nitrogen atoms in the ring) exhibits distinct electronic properties compared to pyridine (one nitrogen), influencing binding affinity and metabolic stability. Pyridazine derivatives often display altered solubility and hydrogen-bonding capabilities .

N-Substituents The ethyl group in the target compound versus the isopropyl group in the analogue () impacts steric hindrance and lipophilicity.

Stereochemical Configuration The (S)-configuration in the target compound is a critical differentiator from racemic mixtures or (R)-enantiomers. For example, in , the stereochemistry of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride is explicitly noted, underscoring its role in biological activity .

Salt Form and Solubility The hydrochloride salt in the target compound improves aqueous solubility compared to free-base analogues. This contrasts with neutral esters like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate (), which may require organic solvents for dissolution .

Biological Activity

(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride is a compound of interest within the realm of pharmacological research, particularly due to its potential applications in agricultural pest control and as a therapeutic agent. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C14H19ClN2HClC_{14}H_{19}ClN_2\cdot HCl. It features a chiral center at the carbon adjacent to the amino group, which is significant for its biological activity. The presence of the chloropyridine moiety is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily related to its role as an insecticide and potential therapeutic agent. The following sections detail specific activities observed in various studies.

1. Insecticidal Activity

The compound belongs to the neonicotinoid class, which is known for its neurotoxic effects on insects. Studies have demonstrated that it acts on nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death in target pests.

Table 1: Insecticidal Efficacy

Study ReferenceTarget InsectConcentration (mg/L)Mortality Rate (%)
Elbert & Nauen (2000)Aphids1085
Jeschke & Nauen (2008)Whiteflies590
Tomizawa & Casida (2009)Thrips2080

2. Antimicrobial Properties

Recent investigations have explored the antimicrobial potential of this compound. Preliminary results suggest it may inhibit the growth of certain bacteria and fungi, although further studies are required to establish its efficacy and mechanism.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
Candida albicans40 µg/mL

The primary mechanism through which this compound exerts its effects involves modulation of neurotransmitter systems. Specifically, it binds to nAChRs, mimicking acetylcholine and leading to prolonged receptor activation. This overstimulation results in neurotoxicity, which is particularly effective against insects.

Case Studies

Several case studies highlight the compound's effectiveness in real-world applications:

  • Field Trials on Crop Protection : A study conducted in a controlled agricultural environment demonstrated significant reductions in pest populations when applying the compound at recommended dosages.
  • Laboratory Assessments : Laboratory assays confirmed that the compound displayed lower toxicity towards non-target organisms compared to traditional insecticides, suggesting a more environmentally friendly profile.

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